molecular formula C16H11Br2N3O B6420912 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide CAS No. 941252-01-3

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide

Cat. No.: B6420912
CAS No.: 941252-01-3
M. Wt: 421.09 g/mol
InChI Key: CQXANIJAJXZWRA-UHFFFAOYSA-N
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Description

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Mechanism of Action

Target of Action

The compound, also known as 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)nicotinamide, primarily targets the EGFR and HER2 . These are proteins that play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

The compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.

Biochemical Pathways

The affected pathways primarily involve cell growth and differentiation. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell growth and differentiation. By inhibiting EGFR and HER2, the compound can disrupt normal cell signaling pathways, potentially leading to decreased cell proliferation and increased cell death .

Safety and Hazards

The safety and hazards associated with “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The study of quinoline derivatives is a very active area of research, with new compounds being synthesized and tested for various biological activities . Future research on “5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide” could involve further exploration of its synthesis, properties, and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methylquinoline followed by the formation of the carboxamide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide is unique due to the presence of two bromine atoms, which enhance its reactivity and potential biological activity. The dual bromination allows for more diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2N3O/c1-9-4-15(13-6-11(17)2-3-14(13)20-9)21-16(22)10-5-12(18)8-19-7-10/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXANIJAJXZWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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